ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate
Description
Ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. The pyridin-3-yl substituent at position 3 and the ethyl ester-linked sulfanylacetate group at position 6 define its structural uniqueness (Fig. 1). Its ester functionality enhances lipophilicity, which may influence membrane permeability and bioavailability compared to carboxylic acid analogs .
Properties
IUPAC Name |
ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-2-21-13(20)9-22-12-6-5-11-16-17-14(19(11)18-12)10-4-3-7-15-8-10/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDHISYBLZNRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate typically involves multiple steps, starting with the preparation of the triazolopyridazine core. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The resulting intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product. Industrial production methods may involve the use of microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
Ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Nucleophilic Addition: The triazole ring can participate in nucleophilic addition reactions with various nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that includes a pyridine ring fused with a triazolo-pyridazine moiety. The synthesis of ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate typically involves multi-step organic reactions. Key synthetic routes may include:
- Formation of the triazole ring : Utilizing azides and alkynes in a copper-catalyzed cycloaddition reaction.
- Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution.
- Esterification : Reacting the resulting acid with ethanol to form the ester.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies : Compounds within the triazole family have shown activity against various cancer cell lines. For example, derivatives have been reported to inhibit growth in breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 17.83 μM to 19.73 μM compared to standard treatments like Cisplatin .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has demonstrated that related triazole compounds possess moderate to good activity against various pathogens. For instance:
- Screening results : Newly synthesized triazole derivatives have been evaluated for their antimicrobial efficacy, showing promising results against bacteria and fungi .
Applications in Medicinal Chemistry
This compound serves as a scaffold for designing new drugs targeting specific biological pathways. Its applications include:
- c-Met Inhibition : Compounds with similar structures have been identified as selective inhibitors of c-Met kinase, which is implicated in cancer progression .
- Antiviral Agents : Some derivatives have shown potential against viral infections, including SARS-CoV-2 .
Data Summary Table
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biological pathways, resulting in the compound’s therapeutic effects. For example, inhibition of carbonic anhydrase can lead to reduced intraocular pressure, making it useful in the treatment of glaucoma .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolopyridazine Core
The biological and physicochemical properties of triazolopyridazine derivatives are highly sensitive to substituent modifications. Key analogs include:
*Calculated based on structural similarity to and .
†Estimated using atomic masses.
Functional Group Impact on Activity
- Sulfanyl vs. Sulfonyl Groups : Replacement of the sulfanyl (-S-) with sulfonyl (-SO₂-) in the acetic acid side chain (e.g., ) increases electron-withdrawing effects, lowering pKa and enhancing solubility in aqueous media . However, sulfonyl groups may reduce membrane permeability compared to sulfanyl derivatives.
- Ester vs. Amide/Carboxylic Acid : The ethyl ester in the target compound improves metabolic stability relative to carboxylic acids (e.g., ), which are prone to rapid clearance. Amide derivatives () balance solubility and stability, making them suitable for oral administration .
Physicochemical Properties
- Melting Points : Pyridin-3-yl derivatives (e.g., E-4b in ) exhibit higher melting points (253–255°C) compared to alkyl-substituted analogs, suggesting stronger crystal lattice interactions due to aromatic stacking .
- Solubility : Amide and carboxylic acid derivatives () show higher aqueous solubility (>10 mg/mL) than ester analogs, which may require formulation aids for in vivo use .
Biological Activity
Ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₃N₄O₂S
- CAS Number : Not specified in the available literature.
This compound features a triazolo-pyridazine core, which is known for its diverse pharmacological activities.
Antibacterial and Antifungal Activities
Research indicates that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:
- Antibacterial Activity : The compound showed inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
- Antifungal Activity : It was effective against Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
Anticancer Potential
The anticancer activity of this compound has also been evaluated. It was found to inhibit the growth of several cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| A549 | 1.06 ± 0.16 | c-Met kinase inhibition |
| MCF-7 | 1.23 ± 0.18 | c-Met kinase inhibition |
| HeLa | 2.73 ± 0.33 | c-Met kinase inhibition |
The mechanism involves the inhibition of c-Met kinase, a critical player in cancer cell proliferation and survival pathways .
This compound likely exerts its biological effects through several mechanisms:
- Kinase Inhibition : The compound binds to the active sites of specific kinases (e.g., c-Met), blocking their activity and disrupting downstream signaling pathways essential for cell growth.
- Cell Cycle Arrest : It induces cell cycle arrest in the G0/G1 phase, leading to apoptosis in sensitive cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in microbial cells, contributing to its antibacterial effects .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- In Vitro Studies : A study published in Pharmaceutical Research evaluated multiple derivatives of triazolo-pyridazine compounds for their cytotoxicity against various cancer cell lines. The results indicated that derivatives with similar structures exhibited promising anticancer activity .
- Comparative Analysis : In a comparative study of various triazolo-pyridazine derivatives, this compound was noted for its unique substitution pattern that enhanced its biological activity compared to other analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
